molecular formula C14H19N3O B102632 Morpholino(4-dimethylaminophenyl)acetonitrile CAS No. 17766-45-9

Morpholino(4-dimethylaminophenyl)acetonitrile

Cat. No. B102632
CAS RN: 17766-45-9
M. Wt: 245.32 g/mol
InChI Key: OICMDAXIOQFNQP-UHFFFAOYSA-N
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Description

Morpholino(4-dimethylaminophenyl)acetonitrile derivatives are a class of compounds that have been synthesized and studied for their unique structural and photophysical properties. These compounds are characterized by the presence of a morpholine ring, which is a common feature in various pharmaceuticals and organic materials due to its versatility and biological relevance.

Synthesis Analysis

The synthesis of morpholino(4-dimethylaminophenyl)acetonitrile derivatives involves various organic reactions. For instance, the α-aminonitrile derivative, 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, was prepared using a silica sulfuric acid-catalyzed Strecker reaction, which is a versatile method for the synthesis of α-aminonitriles . Additionally, the synthesis of fluorescent alkaline earth complexes with morpholine derivatives was reported, indicating the potential for these compounds to form complexes with metal ions . Another derivative, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, was synthesized through a coupling reaction between morpholine and a diazonium ion . Furthermore, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to various heterocyclic compounds through nucleophilic substitution reactions and cyclization .

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structure of these compounds. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . The X-ray structural analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided information on the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety .

Chemical Reactions Analysis

The morpholino derivatives participate in various chemical reactions, forming complexes with metal ions and undergoing nucleophilic substitution reactions. The fluorescent alkaline earth complexes formed by morpholine derivatives exhibit modulated photoinduced electron transfer (PET) and enhanced fluorescence upon complexation . The chloro-acetylamino derivative of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was used in nucleophilic substitution reactions to synthesize a variety of fused heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The absorption and emission spectra of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine in different solvents have been characterized, showing intense bands and emission at specific wavelengths . The complexation constants and quantum yields of the fluorescent alkaline earth complexes have been reported, demonstrating the influence of metal ion size on the characteristics of the complexes .

Safety And Hazards

The safety data sheet for Morpholine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Future Directions

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICMDAXIOQFNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(4-dimethylaminophenyl)acetonitrile

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